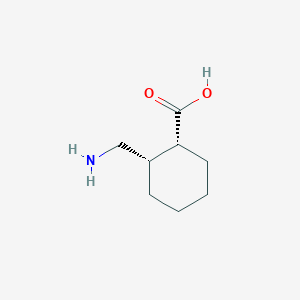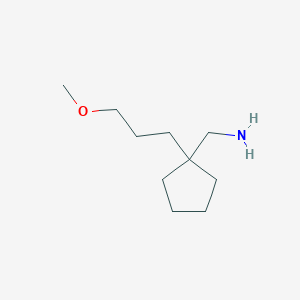
(1-(3-Methoxypropyl)cyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Methoxypropyl)cyclopentyl)methanamine: is an organic compound with the molecular formula C10H21NO It is a cyclopentyl derivative with a methoxypropyl group attached to the nitrogen atom of the methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxypropyl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxypropyl moiety.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(1-(3-Methoxypropyl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
(1-(3-Methoxypropyl)cyclopentyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(3-Methoxypropyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition or Activation: It may inhibit or activate enzymes involved in various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
(1-(3-Methoxypropyl)cyclohexyl)methanamine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
(1-(3-Methoxypropyl)cyclobutyl)methanamine: A similar compound with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
(1-(3-Methoxypropyl)cyclopentyl)methanamine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopentyl group and the methoxypropyl moiety may influence its reactivity, stability, and interactions with biological targets.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
[1-(3-methoxypropyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H21NO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9,11H2,1H3 |
InChIキー |
DYKUNUFRBCRARC-UHFFFAOYSA-N |
正規SMILES |
COCCCC1(CCCC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


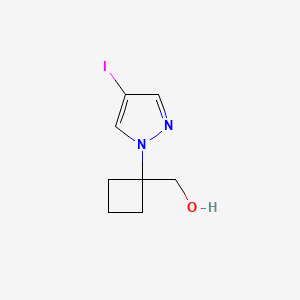
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
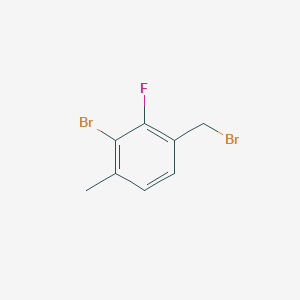
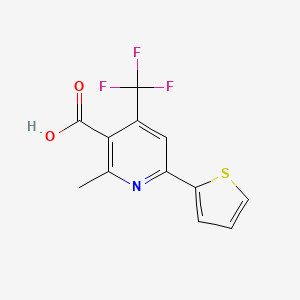
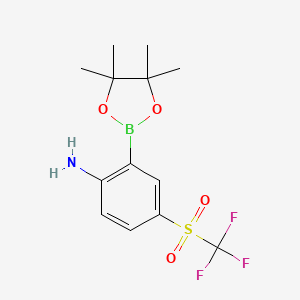
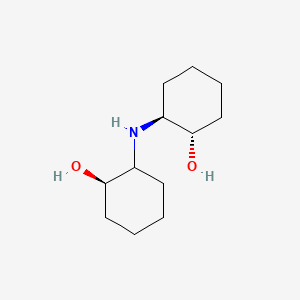
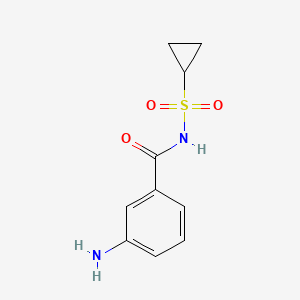
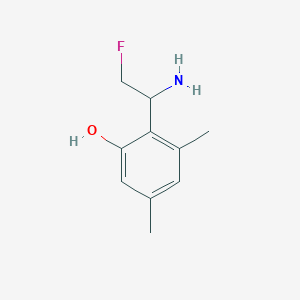
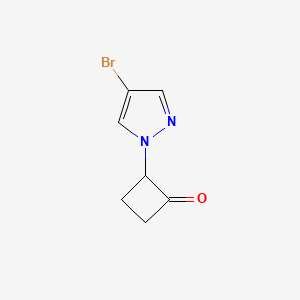

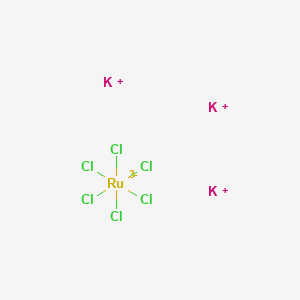
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
